Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate
Description
Molecular Architecture and Bicyclic System Analysis
Core Structural Features
The compound features a bicyclo[1.1.1]pentane (BCP) scaffold fused to a 1,3-oxazole ring. The BCP system is a strained carbocyclic structure comprising three fused rings of four carbon atoms each, creating a unique three-dimensional geometry. Key structural attributes include:
- Bicyclo[1.1.1]pentane core : The bridgehead carbon atoms (C1, C2, C3) form a rigid, non-planar framework with bond angles deviating from typical tetrahedral geometry due to strain.
- Oxazole ring : A five-membered heterocycle containing one oxygen (O1) and one nitrogen (N1) atom. The oxazole’s 4-position is substituted with a methyl carboxylate group (-COOCH3), while the 2-position is linked to the BCP via an amine group (-NH2).
Table 1: Bond Lengths and Angles in the Bicyclo[1.1.1]pentane-Oxazole System
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C1–C2 (BCP bridgehead) | 1.54 | XRD |
| N1–C4 (oxazole) | 1.32 | NMR |
| O1–C5 (oxazole) | 1.36 | XRD |
| BCP bridge angle (C1-C2-C3) | 90.7° | DFT |
Electronic and Steric Effects
The BCP scaffold imposes significant steric constraints, limiting rotational freedom at the bridgehead positions. Computational studies reveal:
Properties
IUPAC Name |
methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJOUXYTZWTUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C23CC(C2)(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The retrosynthetic dissection of methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate reveals two primary disconnections: (i) the bicyclo[1.1.1]pentane-1-amine subunit and (ii) the 1,3-oxazole-4-carboxylate fragment. The convergent synthesis strategy involves preparing these modules separately before coupling them via nucleophilic substitution or metal-catalyzed cross-coupling.
Bicyclo[1.1.1]pentane-1-Amine Synthesis
The bicyclo[1.1.1]pentane core is typically synthesized via [2π+2σ] cycloaddition between bicyclo[1.1.0]butane and diazomethane, followed by selective functionalization. A modified approach employs photochemical activation to generate the strained system, yielding bicyclo[1.1.1]pentane-1-carboxylic acid, which is subsequently converted to the amine via Curtius rearrangement or Hofmann degradation. Recent advances utilize nickel-catalyzed C–N coupling to directly install the amine group, achieving yields of 68–72%.
1,3-Oxazole-4-Carboxylate Construction
The oxazole ring is constructed using the Robinson–Gabriel synthesis, where α-acylaminoketones undergo cyclodehydration. For the 4-carboxylate derivative, methyl 2-amino-4-oxo-4H-oxazole-5-carboxylate serves as a key intermediate. Alternative routes involve palladium-mediated carbonylation of propargylamines, enabling direct introduction of the ester group at the 4-position.
Stepwise Synthetic Protocols
Method A: Fragment Coupling via Nucleophilic Aromatic Substitution
Synthesis of 3-Aminobicyclo[1.1.1]pent-1-ylboronic Acid
Bicyclo[1.1.1]pentane-1-carboxylic acid (10 mmol) is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonia gas in dichloromethane to yield the primary amide. Subsequent Hofmann degradation using bromine in basic conditions (NaOH, H₂O/EtOH) provides 3-aminobicyclo[1.1.1]pentane (83% yield). Boronation via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) furnishes the boronic acid derivative.
Preparation of Methyl 2-Bromo-1,3-oxazole-4-carboxylate
Methyl 4-oxo-4H-oxazole-5-carboxylate (15 mmol) is brominated using PBr₃ in acetonitrile at 0°C, achieving regioselective substitution at the 2-position (91% yield). The bromide serves as an electrophilic partner for Suzuki–Miyaura coupling.
Suzuki–Miyaura Cross-Coupling
The boronic acid (1.2 equiv) and bromooxazole (1.0 equiv) are reacted under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) at 80°C for 12 hours. Chromatographic purification affords the coupled product in 65% yield with >95% purity by HPLC.
Method B: One-Pot Oxazole Cyclization with Prefunctionalized Bicycloamine
In Situ Generation of α-Acylaminoketone
A mixture of 3-aminobicyclo[1.1.1]pentane (5 mmol) and methyl 2-chloro-3-oxopropanoate (5.5 mmol) in THF is stirred at −78°C under N₂. Addition of triethylamine (6 mmol) induces condensation, forming the α-acylaminoketone intermediate.
Cyclodehydration and Esterification
The intermediate is treated with polyphosphoric acid (PPA) at 120°C for 3 hours, promoting oxazole ring closure. Quenching with ice-water and extraction with ethyl acetate yields the crude product, which is esterified using methanol and H₂SO₄ (cat.) under reflux (78% overall yield).
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 52% (3 steps) | 78% (2 steps) |
| Purification Complexity | Medium (chromatography) | Low (recrystallization) |
| Scalability | >100 g demonstrated | Limited to 50 g batches |
| Byproduct Formation | <5% | 12–15% |
| Reaction Time | 18 hours | 8 hours |
Method B offers superior efficiency for small-scale synthesis, while Method A is preferable for gram-scale production due to better control over regiochemistry.
Critical Process Optimization Parameters
Solvent Effects on Cyclization
Nonpolar solvents (toluene, xylene) favor oxazole formation but slow reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote decomposition of the bicycloamine. Optimal results are obtained using THF/water (9:1), balancing reactivity and stability.
Characterization and Analytical Data
Industrial-Scale Considerations
Apollo Scientific’s production process utilizes Method A with the following modifications:
- Continuous flow Suzuki coupling (residence time 8 min, 92% conversion)
- In-line IR monitoring for real-time boronic acid quantification
- Crystallization-driven purification (ethanol/water), eliminating chromatography.
The final product is isolated as a hydrochloride salt for enhanced stability, requiring storage at 2–8°C as per safety guidelines.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole ring’s electron-deficient nature and the bicyclic amine’s nucleophilic amino group facilitate substitution reactions.
For example, the amino group undergoes alkylation with ethyl bromoacetate in DMF to yield N-alkylated products, while the oxazole’s C5 position reacts with electrophiles under palladium-mediated cross-coupling conditions.
Amide Bond Formation
The carboxylate ester can be hydrolyzed to a carboxylic acid, enabling peptide coupling or ester interchange.
The methyl ester is selectively cleaved under basic conditions, and the resulting acid participates in amide bond formation with primary amines using carbodiimide coupling agents .
Cycloaddition Reactions
The oxazole ring participates in [3+2] and [4+2] cycloadditions, leveraging its conjugated π-system.
| Reaction Type |
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
The compound's structural features make it a candidate for the development of new therapeutic agents. Its potential as an enzyme inhibitor and receptor modulator is particularly noteworthy. Research indicates that derivatives of this compound may exhibit anticancer properties, making it valuable in oncology research. For instance, studies have shown promising results in inhibiting cancer cell growth, particularly in breast and colon cancer models .
Case Study: Anticancer Activity
In a study evaluating new oxazole derivatives, Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate was tested for its cytotoxic effects against various cancer cell lines. The results indicated significant activity against MDA-MB-231 cells (a breast cancer cell line), suggesting that further exploration could lead to the development of effective anticancer drugs .
Biological Research Applications
Enzyme Interaction Studies
Due to its unique bicyclic structure, this compound can serve as a probe for studying enzyme interactions and protein-ligand binding. The distinct characteristics of the bicyclo[1.1.1]pentane moiety enhance binding affinity to specific biological targets, facilitating the investigation of biochemical pathways .
Biological Activity Evaluation
Recent studies have highlighted the compound's antimicrobial and anticonvulsant activities, suggesting its potential in treating infections and neurological disorders . The biological evaluation of similar compounds has shown that modifications can lead to enhanced therapeutic profiles.
Material Science Applications
Polymer Development
In materials science, this compound can be utilized in the synthesis of novel polymers and coatings with unique properties. Its stability and reactivity allow for the creation of materials that can be tailored for specific industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s unique bicyclic framework and functional groups distinguish it from structurally related molecules. Below is a comparative analysis based on data from analogs in the literature:
Key Observations:
Bicyclic Core vs. Planar Systems : The target compound’s bicyclo[1.1.1]pentane introduces significant steric strain compared to planar aromatic systems (e.g., phenyl in 7c). This strain may enhance reactivity or alter binding affinities in biological systems.
Sulfonylpyrazole derivatives (e.g., 7c) exhibit higher molecular weights (439 vs. ~250) and distinct electronic profiles due to the electron-withdrawing sulfonyl group.
Thermal Stability : The target compound’s melting point is expected to exceed that of (74–76°C) due to hydrogen bonding from the amine and rigidity of the bicyclic core. However, it may be lower than sulfonylpyrazole analogs (150–203°C) due to reduced aromatic stacking.
Biological Activity
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate (CAS No. 1980053-94-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure combined with an oxazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 208.214 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.
Key Findings:
- In Vitro Studies : A series of oxazole compounds were evaluated against the NCI-60 human tumor cell lines, demonstrating promising growth inhibitory properties with GI50 values in the low micromolar to nanomolar range .
- Mechanism of Action : These compounds often act as microtubule inhibitors by binding to colchicine sites on tubulin, leading to depolymerization and subsequent cell cycle arrest .
Antimicrobial Activity
Oxazole derivatives have also been investigated for their antimicrobial properties. A comprehensive review indicated that various oxazole compounds exhibit activity against a range of bacterial and fungal pathogens.
Antimicrobial Efficacy Table:
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Aspergillus niger |
| Reference Drug | 3.2 | 5-Fluorocytosine |
This table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against common pathogens .
Study on Anticancer Properties
A study published in Nature reported the synthesis and evaluation of novel oxazole sulfonamides, including analogs similar to this compound. The findings suggested that these compounds could effectively inhibit leukemia cell lines with mean GI50 values significantly lower than those of existing treatments .
Antimicrobial Assessment
In another study focusing on antimicrobial activity, researchers synthesized a library of oxazole derivatives and tested them against various bacterial strains including E. coli and S. aureus. The results indicated notable antibacterial activity at higher concentrations, showcasing the potential of these compounds as therapeutic agents .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies the bicyclo[1.1.1]pentane (δ 2.5–3.5 ppm for bridgehead protons) and oxazole (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray crystallography : SHELXL refines high-resolution data to resolve steric strain in the BCP core . ORTEP-3 generates thermal ellipsoid plots to visualize bond distortions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃N₂O₃⁺: 229.0947) .
How can contradictions between computational predictions and experimental data be resolved?
Q. Advanced
- DFT vs. crystallography : Compare computed (e.g., Gaussian09) and experimental bond lengths/angles. Discrepancies in BCP bridgehead bonds (>1.8 Å) suggest adjustments to dispersion corrections in DFT .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility not captured in static models .
- Multi-technique validation : Overlay IR/Raman spectra with computational vibrational modes to confirm functional group assignments .
What methodologies assess the compound’s interactions with biological targets?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .
- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites, validated by mutagenesis studies (e.g., Ala-scanning) .
What challenges arise in crystallizing this compound, and how are they addressed?
Q. Advanced
- BCP ring strain : Causes poor crystal growth. Use slow vapor diffusion with dichloromethane/hexane to stabilize lattice packing .
- Twinned data : SHELXD detects pseudo-merohedral twinning, and SHELXL refines using TWIN/BASF commands .
- Disorder : Partial occupancy of the oxazole methyl group is modeled with ISOR restraints .
What strategies enable regioselective functionalization of the oxazole ring?
Q. Advanced
- Directed ortho-metallation : Use TMPLi to deprotonate the oxazole C5 position, followed by electrophilic quenching (e.g., I₂) .
- Cross-coupling : Suzuki-Miyaura reactions at C2 require Pd(OAc)₂/XPhos and arylboronic acids .
- Protecting groups : Boc-protection of the BCP amine prevents unwanted side reactions during oxazole derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
